LXY6090 -

LXY6090

Catalog Number: EVT-1535038
CAS Number:
Molecular Formula: C35H36N2O6
Molecular Weight: 580.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LXY6090 is a HIF-1 inhibitor. It not only inhibited the activity of HIF-1 in breast cancer cells but also downregulated the protein level of HIF-1α. LXY6090 showed in vivo anticancer efficacy by decreasing the HIF-1α expression in nude mice bearing MX-1 tumor xenografts.
Synthesis Analysis

The synthesis of LXY6090 involves several key steps that optimize yield and purity. The method typically includes:

  1. Starting Materials: The synthesis begins with the appropriate hydrazone precursors derived from manassantin A.
  2. Reagents: Common reagents include acids or bases to facilitate the reaction conditions, often under controlled temperature and atmospheric conditions.
  3. Reaction Conditions: The reaction is usually performed in a solvent that dissolves both reactants effectively while allowing for proper interaction. Common solvents include ethanol or dimethyl sulfoxide.
  4. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate LXY6090 from unreacted materials and byproducts.

Technical details surrounding the synthesis can be further explored using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

The molecular structure of LXY6090 has been characterized using various analytical techniques:

  • X-ray Crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule. The structural data reveals bond lengths and angles critical for understanding its reactivity and interaction with biological targets .
  • Spectroscopic Techniques: Infrared spectroscopy helps identify functional groups present in LXY6090, while NMR spectroscopy provides insights into the molecular environment of specific atoms within the compound.

The calculated molecular mass and structural features indicate that LXY6090 possesses unique characteristics that may influence its biological activity .

Chemical Reactions Analysis

LXY6090 undergoes several chemical reactions that are crucial for its biological activity:

  1. Hydrazone Formation: The initial step involves the formation of a hydrazone linkage, which is critical for its pharmacological properties.
  2. Decomposition Pathways: Under certain conditions, LXY6090 may decompose to yield smaller active fragments that can interact with biological macromolecules.
  3. Reactivity with Biological Targets: The compound has shown potential reactivity with hypoxia-inducible factors, inhibiting pathways that lead to tumor growth and metastasis .

These reactions are essential for understanding how LXY6090 functions at a molecular level within biological systems.

Mechanism of Action

The mechanism of action of LXY6090 primarily revolves around its ability to inhibit specific pathways involved in cancer progression:

  • Hypoxia-Induced Pathways: LXY6090 has been shown to inhibit hypoxia-induced expression of vascular endothelial growth factor and insulin-like growth factor 2, both of which are critical for tumor angiogenesis and growth .
  • Cellular Interactions: The compound interacts with cellular signaling pathways that modulate cell survival and proliferation, particularly under low oxygen conditions, which are prevalent in tumor microenvironments.

Data from studies indicate that LXY6090 effectively disrupts these pathways, leading to reduced tumor cell viability.

Physical and Chemical Properties Analysis

LXY6090 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is calculated based on its structural formula, which aids in determining dosage forms for therapeutic applications.
  • Solubility: Solubility studies indicate that LXY6090 is soluble in various organic solvents but may have limited solubility in water, influencing its bioavailability.
  • Stability: Stability assessments under different pH levels and temperatures are crucial for determining storage conditions and shelf life.

These properties play a significant role in formulating LXY6090 for clinical applications.

Applications

LXY6090 has promising applications in scientific research and medicine:

  • Cancer Therapy: Due to its ability to inhibit key signaling pathways involved in tumor growth, LXY6090 is being investigated as a potential therapeutic agent for breast cancer and possibly other malignancies.
  • Biological Research: The compound serves as a valuable tool for studying hypoxia-related cellular processes and understanding tumor biology.

The ongoing research into LXY6090 highlights its potential as an innovative therapeutic agent in oncology .

Introduction

Hypoxia-Inducible Factor-1 (HIF-1) as a Therapeutic Target in Oncology

Molecular Mechanisms of HIF-1α Regulation in Tumor Microenvironments

HIF-1 is a heterodimeric transcription factor comprising an oxygen-labile HIF-1α subunit and a constitutively expressed HIF-1β subunit [9]. Under normoxia, prolyl hydroxylases (PHDs/EGLNs) hydroxylate HIF-1α at proline residues (Pro402/Pro564 in humans), enabling von Hippel-Lindau (VHL) protein recognition. This triggers ubiquitination and proteasomal degradation [2] [9]. In hypoxic tumor microenvironments (<10 mmHg O₂), PHD activity is suppressed, stabilizing HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds hypoxia-response elements (HREs) in target gene promoters, activating transcription [3] [9]. Solid tumors exploit this pathway for survival, with HIF-1α overexpression linked to aggressive phenotypes.

Role of HIF-1α in Angiogenesis, Metastasis, and Chemoresistance

HIF-1α orchestrates key oncogenic processes:

  • Angiogenesis: Upregulates VEGF, PDGF, and angiopoietins, stimulating abnormal tumor vasculature formation [3] [9].
  • Metastasis: Induces EMT via TWIST/SNAIL upregulation and enhances extracellular matrix (ECM) remodeling through MMPs and LOX [3] [9].
  • Metabolic Reprogramming: Shifts metabolism toward glycolysis via GLUT1, LDHA, and PDK1 upregulation (Warburg effect) [6].
  • Immunosuppression: Promotes Treg differentiation, M2 macrophage polarization, and PD-L1 expression, enabling immune evasion [9].
  • Therapeutic Resistance: Enhances DNA repair capacity and upregulates drug efflux pumps (e.g., MDR1) [3] [6].

Rationale for Developing HIF-1 Inhibitors in Breast Cancer Therapy

Breast cancers exhibit pervasive hypoxia due to rapid proliferation and disorganized vasculature [2] [6]. HIF-1α overexpression correlates with triple-negative breast cancer (TNBC) aggressiveness, stemness, and poor survival [2] [3]. Preclinical studies confirm that HIF-1α knockdown suppresses breast tumor growth and metastasis, validating its therapeutic relevance [2] [6].

Table 1: Key HIF-1 Target Genes and Their Roles in Breast Cancer Progression

Target GeneFunctionRole in Breast Cancer
VEGFAngiogenesisIncreases microvessel density; supports growth
IGF-2Cell proliferation/survivalPromotes tumor cell survival in hypoxia
GLUT1Glucose uptakeEnhances glycolytic flux (Warburg effect)
PD-L1Immune checkpointSuppresses T-cell-mediated tumor killing
MMP2/9ECM degradationFacilitates invasion and metastasis

Structural Optimization of Manassantin A Derivatives

Manassantin A (MA), a lignan isolated from Saururus cernuus, is a potent natural HIF-1 inhibitor (IC₅₀ ~3 nM) [2]. However, its clinical translation faces significant hurdles.

Limitations of Natural Manassantin A in Clinical Translation

  • Structural Complexity: MA contains a central tetrahydrofuran ring surrounded by eight chiral centers, complicating large-scale synthesis [2].
  • Pharmacokinetic Challenges: Low solubility and metabolic instability limit bioavailability [2].
  • Toxicity Concerns: Early MA derivatives (e.g., LXY6099) showed in vivo toxicity in mouse models [2].

Design Rationale for LXY6090: Cyclopentane Ring Substitution

To address MA’s limitations, Lai et al. designed LXY6090 by replacing the tetrahydrofuran core with a cyclopentane ring [2]. This modification:

  • Simplified synthesis while retaining critical pharmacophores for HIF-1 binding.
  • Improved metabolic stability by reducing esterase susceptibility.
  • Maintained nanomolar potency (IC₅₀ = 4.11 nM in reporter assays) [2].The cyclopentane ring enhanced conformational flexibility and hydrophobic interactions within the HIF-1α binding pocket, as predicted by molecular modeling [2].

Properties

Product Name

LXY6090

IUPAC Name

cis-1,3-Bis(3-methoxy-4-(phenylcarbamoylmethoxy)-phenyl)cyclopentane

Molecular Formula

C35H36N2O6

Molecular Weight

580.68

InChI

InChI=1S/C35H36N2O6/c1-40-32-20-26(15-17-30(32)42-22-34(38)36-28-9-5-3-6-10-28)24-13-14-25(19-24)27-16-18-31(33(21-27)41-2)43-23-35(39)37-29-11-7-4-8-12-29/h3-12,15-18,20-21,24-25H,13-14,19,22-23H2,1-2H3,(H,36,38)(H,37,39)/t24-,25+

InChI Key

FUFGKMOHGUITMP-PLQXJYEYSA-N

SMILES

O=C(COC1=CC=C([C@@H]2C[C@H](C3=CC=C(OCC(NC4=CC=CC=C4)=O)C(OC)=C3)CC2)C=C1OC)NC5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

LXY 6090; LXY-6090; LXY6090;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.